ERK2 Allosteric-IN-1 vs. ATP-Competitive ERK1/2 Inhibitors: Allosteric Mechanism Enables Substrate-Site Targeting Distinct from ATP-Pocket Binders
ERK2 allosteric-IN-1 binds to the allosteric site of ERK2 that plays a crucial role in substrate anchoring, a mechanism fundamentally distinct from ATP-competitive inhibitors (e.g., SCH772984, ulixertinib, VX-11e) that target the catalytic ATP-binding pocket [1][2]. Crystal structure analysis confirms compound 1 engages this distal allosteric pocket, while fragment molecular orbital calculations provide the structural basis for improving potency of compound 1 derivatives [1]. This allosteric engagement may enable differential modulation of substrate-selective ERK2 functions without complete ablation of catalytic activity—a mechanistic property unattainable with ATP-competitive inhibitors [3].
| Evidence Dimension | Binding site and mechanism of inhibition |
|---|---|
| Target Compound Data | Allosteric site distal to ATP-binding pocket; targets substrate-anchoring region |
| Comparator Or Baseline | ATP-competitive inhibitors (SCH772984, ulixertinib, VX-11e): ATP-binding pocket |
| Quantified Difference | Qualitative mechanistic distinction: allosteric (non-ATP-competitive) vs. ATP-competitive |
| Conditions | X-ray crystallography of ERK2-compound 1 complex; computational fragment molecular orbital analysis [1] |
Why This Matters
The allosteric mechanism provides a fundamentally different mode of ERK2 modulation compared to ATP-competitive inhibitors, enabling distinct experimental interrogation of substrate-selective signaling functions.
- [1] Sugiyama H, Yoshida M, Nagao H, Sawa M, Kinoshita T. Low entropic cost of binding confers high selectivity on an allosteric ERK2 inhibitor. Bioorg Med Chem Lett. 2023;93:129431. View Source
- [2] PubChem. SCH772984 (CID 24866313): ATP-competitive ERK1/2 inhibitor. View Source
- [3] Kinoshita T, Sugiyama H, Mori Y, Takahashi N, Tomonaga A. Identification of allosteric ERK2 inhibitors through in silico biased screening and competitive binding assay. Bioorg Med Chem Lett. 2016;26(3):955-958. View Source
